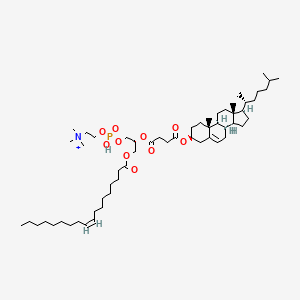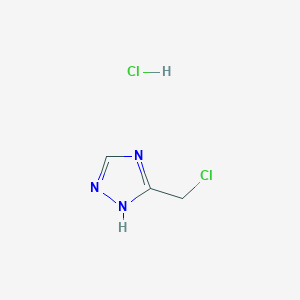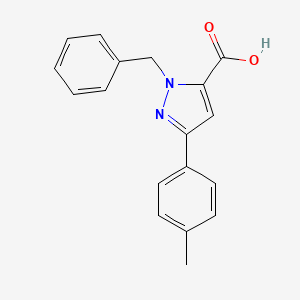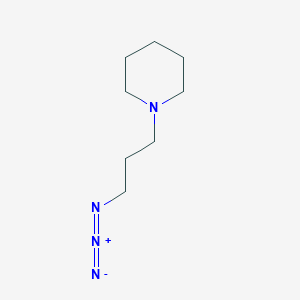
OChemsPC
Overview
Description
OChemsPC, also known as Organocatalytic Chemical Process Control, is a relatively new and innovative approach to the synthesis of organic molecules. By combining the principles of organic chemistry and computer science, it enables the synthesis of complex molecules in a highly efficient and cost-effective manner. This article will provide an overview of the OChemsPC process, its mechanism of action, scientific research applications, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Scientific Research Applications
1. QSAR Modeling and Data Storage
The Online Chemical Modeling Environment (OCHEM) is a web-based platform designed to automate and simplify QSAR (Quantitative Structure-Activity Relationship) modeling steps. It comprises two major subsystems: a database for experimental measurements and a modeling framework. The OCHEM database, adhering to wiki principles, emphasizes data quality and verifiability, containing tools for easy data input, search, and modification. Integrated with the modeling framework, it supports predictive model creation, including data search, molecular descriptor calculation, application of machine learning methods, and model validation and analysis. OCHEM's goal is to provide a comprehensive, user-friendly resource for QSPR/QSAR studies online, making chemoinformatics tools easily accessible (Sushko et al., 2011).
2. Modeling of Non-Additive Mixture Properties
OCHEM has extended its capabilities to store and model properties of binary non-additive mixtures. This includes almost 10,000 data points for various mixture properties like density and azeotropic behavior. The developed models for both qualitative and quantitative endpoints of these mixtures show accurate prediction performance, comparable or superior to previous studies. This enhancement makes OCHEM a potent system for modeling chemical compound mixtures on the web (Oprisiu et al., 2013).
3. HTS Assays and Toxicological Outcomes Prediction
OCHEM's application in toxicology is evident through its role in the Tox21 Data Challenge 2014. It was used to develop QSAR models predicting toxicological outcomes with high accuracy, particularly for ATAD5 and mitochondrial membrane potential disruption. Utilizing automated QSPR workflow systems, OCHEM contributed to the creation of consensus models using various descriptor sets. The models’ high balanced accuracy indicates OCHEM's potential in supplementing HTS (High Throughput Screening) experiments and in silico modeling in toxicity prediction (Abdelaziz et al., 2016).
4. In Vitro Assays Modeling with In Silico Descriptors
Linking the ToxCast™ database to OCHEM's integrated QSAR modeling framework has significantly advanced the analysis of in vitro assays. This integration enables scientists to model in vitro assays using in silico descriptor packages, benefiting from multi-learning features and automatic applicability domain estimation. OCHEM thus plays a pivotal role in bridging experimental and computational analysis in chemical research (Abdelaziz et al., 2012).
5. Nano-QSPR Models for Nanoparticle Toxicity Prediction
OCHEM's capabilities extend to nano-QSPR (Quantitative Structure-Property Relationships for nanomaterials) models, aiding in predicting the toxicity of nanoparticles. Utilizing various descriptors and machine learning methods, the models exhibit good predictive ability, beneficial for estimating toxicity in the early stages of nanomaterial development. This application highlights OCHEM's role in the burgeoning field of nanotoxicology (Kovalishyn et al., 2017).
properties
IUPAC Name |
2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100NO10P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-53(59)64-42-48(43-66-69(62,63)65-40-39-58(7,8)9)68-55(61)34-33-54(60)67-47-35-37-56(5)46(41-47)29-30-49-51-32-31-50(45(4)27-25-26-44(2)3)57(51,6)38-36-52(49)56/h17-18,29,44-45,47-52H,10-16,19-28,30-43H2,1-9H3/p+1/b18-17-/t45-,47+,48-,49+,50-,51+,52+,56+,57-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWBZBZOTINVNZ-GRGPAQQGSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H101NO10P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)






![2,2,3,3,4,4,4-Heptafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043965.png)
